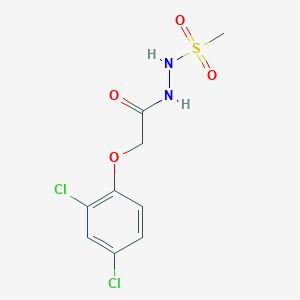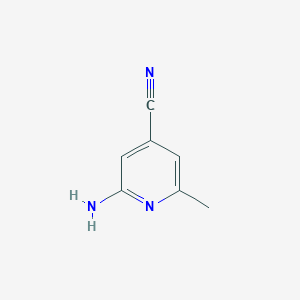
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound characterized by a unique structure combining a cyclopropane ring, a tetrahydroisoquinoline moiety, and a methoxybenzofuran carboxamide group. This intricate molecular configuration is indicative of its potential versatility in various chemical, biological, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process that begins with the preparation of cyclopropanecarbonyl chloride, which reacts with tetrahydroisoquinoline. Subsequent steps involve the introduction of the methoxybenzofuran carboxamide moiety. Typical reaction conditions include:
Solvents such as dichloromethane or toluene
Catalysts like palladium or copper complexes
Temperatures ranging from -20°C to 150°C
Industrial Production Methods: In an industrial setting, the production of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide often employs continuous flow reactors to maintain precise control over reaction parameters, ensuring high yield and purity.
化学反応の分析
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Forms oxidized derivatives with reagents like potassium permanganate.
Reduction: Yields reduced forms using agents such as lithium aluminium hydride.
Substitution: Participates in nucleophilic substitution reactions with halides or similar electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, ambient temperature
Reduction: Lithium aluminium hydride, anhydrous ether, under reflux
Substitution: Sodium hydride, N,N-dimethylformamide, at room temperature
Major Products
Oxidation: Forms carboxylic acids or ketones.
Reduction: Produces primary or secondary amines.
Substitution: Yields substituted isoquinoline or benzofuran derivatives.
科学的研究の応用
Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of complex molecules, aiding in the development of new materials and catalysts.
Biology: Its structure provides a scaffold for designing biologically active molecules, potentially leading to new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Researchers explore its potential as a drug candidate, leveraging its unique structure to interact with specific biological targets, such as enzymes or receptors involved in various diseases.
Industry: Used in the production of high-performance materials and as an additive in advanced manufacturing processes, it enhances the properties of polymers and coatings.
作用機序
The compound’s effects are mediated through its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets by binding to their active sites, thereby modulating biological pathways. For instance, its benzofuran moiety can interact with neurotransmitter receptors, influencing neurological functions.
類似化合物との比較
Comparison with Other Compounds: Compared to similar compounds, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide stands out due to its unique cyclopropane and benzofuran combination, offering distinct chemical properties and biological activities.
List of Similar Compounds
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-4-yl)-benzofuran-2-carboxamide
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-benzofuran-3-carboxamide
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-methoxybenzofuran-2-carboxamide
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-19-4-2-3-16-12-20(29-21(16)19)22(26)24-18-8-7-14-9-10-25(13-17(14)11-18)23(27)15-5-6-15/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSSMTBBXBWNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5CC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)


![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B2521003.png)






